2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid

Description

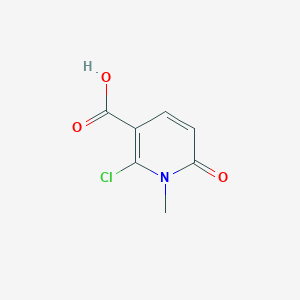

2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid (CAS 1282115-19-8) is a pyridine derivative with the molecular formula C₇H₅ClNO₃ and a molecular weight of 187.58 g/mol . Structurally, it features:

- A pyridine ring substituted with a chlorine atom at position 2,

- A methyl group at position 1,

- A keto group at position 6, and

- A carboxylic acid group at position 3.

Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, but its structural features suggest moderate polarity due to the carboxylic acid and keto groups, which may influence solubility in polar solvents. The methyl group at position 1 likely enhances steric bulk and lipophilicity compared to non-methylated analogs .

Propriétés

Formule moléculaire |

C7H6ClNO3 |

|---|---|

Poids moléculaire |

187.58 g/mol |

Nom IUPAC |

2-chloro-1-methyl-6-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO3/c1-9-5(10)3-2-4(6(9)8)7(11)12/h2-3H,1H3,(H,11,12) |

Clé InChI |

ZAPWNCMJTXAINY-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=O)C=CC(=C1Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

One-Pot Ball Milling Synthesis Under Solvent- and Catalyst-Free Conditions

A green chemistry approach involves the one-pot ball milling method for synthesizing dihydropyridine-3-carboxylic acid derivatives, which are closely related to the target compound. This method avoids solvents and catalysts, reducing waste and reaction time. It uses mechanical energy to promote the reaction between components to form the pyridine ring system with carboxylic acid and oxo substituents.

Chlorination of 2-Oxo-5-methyl-5,6-dihalopiperidine Precursors

A well-documented industrial and patent method involves the chlorination of a 2-oxo-5-methyl-5,6-dihalopiperidine precursor in a high boiling solvent such as 1,2,4-trichlorobenzene using chlorinating agents like phosphorus oxychloride or phosgene at elevated temperatures (80–130°C).

- The reaction proceeds by substitution of halogens and ring transformations to yield the chlorinated pyridine derivative.

- Stoichiometric excess (up to 70%) of chlorinating agent improves yield.

- The reaction mixture is maintained at elevated temperature for several hours to ensure completion.

- The resulting solution of 2-chloro-5-methylpyridine can be isolated or further chlorinated to other derivatives if needed.

This method is scalable and used in industrial settings due to its efficiency and control over substitution patterns.

Chlorination Using Sodium Hypochlorite and Base

Another method from patent literature describes preparation of 1,6-dihydro-6-oxo-pyridinecarboxylic acid derivatives by:

- Treating the precursor compound with a strong base such as sodium or potassium hydroxide to maintain a high pH (10–14).

- Using sodium hypochlorite as the chlorinating agent to introduce the chlorine at the 2-position.

- After chlorination, the reaction mixture is acidified (pH 0.5–3) with mineral acids like concentrated hydrochloric acid to precipitate the free acid form.

- Isolation is by filtration or extraction with organic solvents such as ether or dichloromethane.

- This method can be followed by nucleophilic substitution reactions at the 6-position if needed.

This approach is practical for laboratory-scale synthesis and offers good control of chlorination.

N-Oxidation and Subsequent Functional Group Transformations

A multi-step synthetic route starts from 6-chloropyridine-3-carboxylic acid , involving:

- N-oxidation using hydrogen peroxide or urea-hydrogen peroxide complex in trifluoroacetic anhydride.

- Conversion of the 6-chloro N-oxide intermediate to the 6-oxo compound while preserving the carboxylic acid ester.

- Subsequent benzylation or methylation steps to install the N-methyl group.

- Final deprotection or hydrolysis to yield the free acid.

This method is more complex but allows precise functional group manipulation and is useful for preparing analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield/Notes |

|---|---|---|---|---|

| One-pot ball milling | Mechanical milling, no solvent/catalyst | Eco-friendly, high yield | Limited to dihydropyridine types | High yield, simple |

| Chlorination with POCl3/phosgene | 2-oxo-5-methyl-5,6-dihalopiperidine, 80–130°C | Industrial scale, efficient | Requires high temp, toxic reagents | High yield, scalable |

| Sodium hypochlorite & base | NaOH, NaOCl, acidification with HCl | Mild conditions, good control | Multi-step isolation | Good yield, practical for lab scale |

| N-oxidation & functionalization | H2O2 or urea-H2O2, TFAA, benzyl bromide, K2CO3 | Precise functionalization | Multi-step, complex | Moderate yield, versatile |

Research Discoveries and Perspectives

- The ball milling method represents a significant advancement in sustainable chemistry for pyridine derivatives, minimizing hazardous waste and energy consumption.

- The phosphorus oxychloride chlorination route remains a cornerstone for industrial synthesis due to its robustness and high yield, despite environmental concerns related to chlorinating agents.

- Use of sodium hypochlorite as a chlorinating agent offers a safer alternative with easier handling and waste management, suitable for smaller scale or medicinal chemistry applications.

- The N-oxidation route provides a pathway to access diverse derivatives and is valuable in research settings where structural modifications are needed.

- Solid-state forms of related compounds (e.g., crystalline forms) can influence stability and bioavailability, which is critical for pharmaceutical development.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Applications De Recherche Scientifique

2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

(a) Position of Chlorine Substituent

- The target compound has chlorine at position 2 on the pyridine ring, whereas analogs like 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 103997-21-3) feature chlorine at position 5 .

(b) Carboxylic Acid Group Position

- The carboxylic acid group in the target compound is at position 3 , unlike analogs such as 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2), where it resides at position 2 . This shift influences hydrogen-bonding patterns and acidity (pKa), which may impact solubility or binding affinity in pharmaceutical applications.

(c) Methyl Group vs. Hydroxyl/Keto Groups

- The methyl group at position 1 in the target compound distinguishes it from non-methylated analogs (e.g., CAS 19621-92-2) and hydroxyl-containing derivatives like 3-Chloro-6-hydroxypyridine-2-carboxylic acid (CAS 1263280-37-0) .

(d) Pyridine vs. Pyrimidine Ring Systems

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms) . This increases ring aromaticity and alters electronic properties, which could modify interactions in catalytic or biochemical contexts.

Implications of Structural Variations

- Bioactivity : Compounds with carboxylic acid groups at position 2 (e.g., CAS 59864-31-2) are often explored as enzyme inhibitors, while position 3 variants (target compound) may exhibit distinct binding modes .

- Synthetic Utility : The methyl group in the target compound could hinder electrophilic substitution at position 1, directing reactions to other sites compared to unmethylated analogs.

- Stability : The keto group at position 6 in the target compound may confer greater oxidative stability than hydroxyl-bearing analogs (e.g., CAS 1263280-37-0) .

Activité Biologique

2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by its pyridine ring, which contributes to its biological activity. The presence of the chloro and carboxylic acid functional groups enhances its interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies. Its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics, makes it a candidate for further development.

Case Study: Inhibition of VIM2 Producing E. coli

A study examined the compound's ability to inhibit VIM2, a metallo-beta-lactamase enzyme found in certain pathogenic bacteria. The results demonstrated that derivatives of this compound exhibited promising inhibitory activity:

| Compound | K_i (nM) | CC_50 (μM) | Therapeutic Index |

|---|---|---|---|

| This compound | 270 | 97.4 | 880 |

This indicates a high therapeutic index, suggesting that the compound can effectively inhibit bacterial growth while maintaining low cytotoxicity against human cells .

Anticancer Activity

Research has also focused on the antiproliferative effects of this compound against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth.

Antiproliferative Activity Against Cancer Cell Lines

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines, including HepG2 and MDA-MB-231:

| Cell Line | IC_50 (μM) | Notes |

|---|---|---|

| HepG2 | 1.30 | Moderate activity |

| MDA-MB-231 | 0.075 | Significant activity |

The presence of substituents such as -OH groups has been linked to enhanced antiproliferative effects, suggesting that structural modifications can optimize biological activity .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial resistance mechanisms.

- Cell Cycle Interference : It disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxicity against cancer cells.

Pharmacokinetics and Stability

Pharmacokinetic studies indicate that the stability of this compound in biological fluids is crucial for its therapeutic efficacy. The half-life in human plasma was determined to be approximately 11.7 minutes, necessitating further optimization for sustained release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.